3-(Maleimidomethyl)-benzoic acid-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

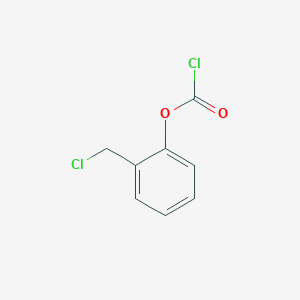

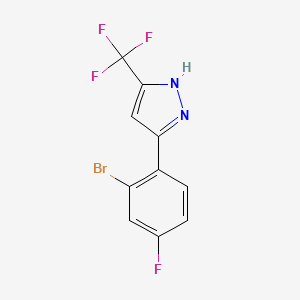

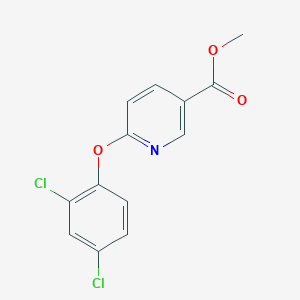

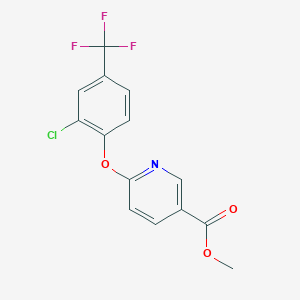

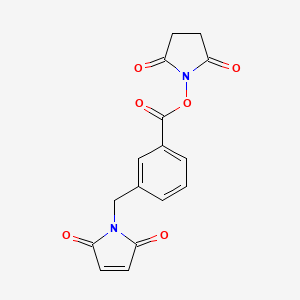

“3-(Maleimidomethyl)-benzoic acid-NHS ester” is a crosslinking reagent that contains NHS ester- and maleimide-reactive groups at the opposite ends of a 4.4 Å spacer arm . This configuration allows for sequential, two-stage conjugation with amine and sulfhydryl functional groups in the preparation of protein-hapten or protein-protein conjugates .

Synthesis Analysis

NHS esters are relatively easy to prepare . To react an NHS ester with an amine, mix the amine and NHS-ester in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated . The extent of NHS-ester hydrolysis in aqueous solutions free of primary amines can be measured at 260 to 280 nm, because the NHS byproduct absorbs in that range .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H10N2O6 . The molecular weight is 314.25 .

Chemical Reactions Analysis

NHS-esters react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

Physical And Chemical Properties Analysis

The compound is a crystalline solid with a melting point of 168-170 °C . It is stored at 2-8°C .

Wirkmechanismus

Target of Action

The primary targets of 3-(Maleimidomethyl)-benzoic acid-NHS ester, also known as 2,5-Dioxopyrrolidin-1-yl 3-((2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)methyl)benzoate, are molecules containing primary amines and free sulfhydryl groups . These targets play crucial roles in various biochemical reactions, serving as the building blocks of proteins and other complex molecules.

Mode of Action

The compound interacts with its targets through a two-stage conjugation process. Initially, it couples with molecules containing primary amines by forming amide bonds, which are facilitated by the N-hydroxysuccinimide (NHS) ester group . The second coupling is specific for molecules containing free sulfhydryl groups, forming a stable thioether linkage via the maleimide group .

Biochemical Pathways

The compound affects various biochemical pathways by enabling the crosslinking of different biomolecules. This crosslinking can alter the structure and function of these molecules, leading to changes in the downstream effects of the pathways they are involved in .

Result of Action

The molecular and cellular effects of the compound’s action are diverse and depend on the specific molecules it crosslinks. For example, it can be used to create stable, maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . This can be useful in various applications, such as the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the efficiency of the compound’s reactions with amines and sulfhydryls . Moreover, the presence of other reactive groups in the environment can compete with the intended targets for reaction with the compound, potentially affecting its efficacy .

Vorteile Und Einschränkungen Für Laborexperimente

3-(Maleimidomethyl)-benzoic acid-NHS ester ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored at room temperature for extended periods of time. Additionally, it can be used in a variety of chemical and biochemical reactions. However, it is important to note that the reaction between this compound ester and primary amines is not always successful and can be affected by the pH of the reaction mixture.

Zukünftige Richtungen

The use of 3-(Maleimidomethyl)-benzoic acid-NHS ester ester in bioconjugation reactions is expected to continue to grow in the future. Additionally, research is being conducted to develop new methods for synthesizing this compound esters with improved stability and reactivity. Additionally, research is being conducted to develop new applications for this compound ester such as its use in drug delivery, imaging, and diagnostics. Finally, research is being conducted to develop new methods for controlling the reaction between this compound ester and primary amines in order to improve the efficiency of bioconjugation reactions.

Synthesemethoden

3-(Maleimidomethyl)-benzoic acid-NHS ester ester can be synthesized through a two-step chemical reaction. The first step involves the reaction of 3-maleimidomethylbenzoic acid with dicyclohexylcarbodiimide (DCC) in the presence of a base to form the DCC adduct of 3-maleimidomethylbenzoic acid. The second step involves the reaction of the DCC adduct with N-hydroxysuccinimide (NHS) in the presence of a base to form this compound ester.

Wissenschaftliche Forschungsanwendungen

3-(Maleimidomethyl)-benzoic acid-NHS ester ester has a wide range of applications in scientific research. It is commonly used in bioconjugation reactions to attach molecules to biomolecules such as proteins and DNA. It is also used in chemical synthesis to form covalent bonds between molecules. Additionally, it can be used to modify proteins by attaching fluorophores or other molecules to them.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The compound plays a significant role in biochemical reactions. It contains an amine-reactive succinimidyl ester and a thiol-reactive maleimide group . The NHS ester can be attached to almost any primary or secondary amine group of proteins, peptides, or small molecule amines . The maleimide moiety provides easy attachment to proteins and peptides via SH-residues of cysteine and to other thiolated molecules .

Molecular Mechanism

At the molecular level, 3-(Maleimidomethyl)-benzoic acid-NHS ester exerts its effects through binding interactions with biomolecules. The NHS ester reacts with amino groups to form stable amide bonds, while the maleimide group reacts with thiol groups to form stable thioether bonds . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c19-12-4-5-13(20)17(12)9-10-2-1-3-11(8-10)16(23)24-18-14(21)6-7-15(18)22/h1-5,8H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYCJAOVESERHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2)CN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)